molecular formula C23H28O5 B12572433 [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol

[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol

Cat. No.: B12572433
M. Wt: 384.5 g/mol
InChI Key: ZOWZWHMCIRRSTI-JNOAPTKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol is a complex organic compound with the molecular formula C24H30O6. It is characterized by its unique structure, which includes two 3,4-dimethylphenyl groups and a tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzaldehyde with a suitable diol under acidic conditions to form the dioxin ring system. This is followed by further functionalization to introduce the methanol group .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply .

Chemical Reactions Analysis

Types of Reactions

[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

The compound [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol has garnered attention in various scientific research applications due to its unique structural properties and potential functionalities. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

The compound's unique dioxin framework makes it a candidate for drug development. Research has indicated potential anti-cancer properties attributed to its ability to interact with biological targets involved in cell proliferation and apoptosis. Studies have shown that derivatives of similar dioxin compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored further for therapeutic applications.

Materials Science

In materials science, the compound is being investigated for its potential use as a polymer additive or a precursor in the synthesis of advanced materials. Its structural characteristics may enhance the mechanical properties of polymers or provide unique thermal stability. The incorporation of such compounds into polymer matrices could lead to materials with improved performance in various industrial applications.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its complex structure allows for the development of new synthetic pathways that can lead to the formation of other valuable chemical entities. Researchers are exploring its use in multi-step synthesis processes where its reactivity can be harnessed to create diverse products.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal highlighted the anti-cancer activity of structurally related dioxins. The research demonstrated that compounds with similar frameworks induced apoptosis in cancer cells through specific signaling pathways. This suggests that this compound could exhibit similar effects and warrants further investigation into its pharmacological properties.

Case Study 2: Polymer Enhancement

Another study focused on the incorporation of dioxin-based compounds into polymer systems. The results indicated significant improvements in tensile strength and thermal resistance when such compounds were added to conventional polymers. This opens avenues for developing high-performance materials suitable for aerospace and automotive industries.

Mechanism of Action

The mechanism of action of [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • [(4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
  • 1,3:2,4-Bis-O-[(3,4-dimethylphenyl)methylene]-D-glucitol

Biological Activity

The compound [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol , also known by its CAS number 135861-56-2 , is a complex organic molecule with potential biological activities. This article aims to present a detailed overview of its biological activity based on existing literature and research findings.

  • Molecular Formula : C24H30O6
  • Molecular Weight : 414.49 g/mol
  • Purity : >95% (HPLC) .

The biological activity of this compound is largely attributed to its structural characteristics that allow it to interact with various biological targets. The presence of multiple aromatic rings suggests potential interactions with receptors and enzymes involved in metabolic pathways.

1. Antioxidant Activity

Research indicates that compounds with similar dioxin structures exhibit significant antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases .

2. Anti-inflammatory Effects

Studies have shown that dioxin derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

3. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity through apoptosis induction in cancer cell lines. The mechanism likely involves the disruption of cellular signaling pathways associated with cell proliferation and survival .

Case Study 1: Antioxidant Activity Assessment

In a study assessing various dioxin derivatives for antioxidant capacity using DPPH and ABTS assays, the compound demonstrated a notable reduction in radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism Exploration

A research project focused on the anti-inflammatory effects of dioxin derivatives found that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential utility in inflammatory diseases .

Case Study 3: Anticancer Screening

In vitro tests on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The study concluded that further exploration into its structure-activity relationship could enhance its efficacy as an anticancer agent .

Comparative Analysis Table

Activity TypeCompoundReference
AntioxidantHigh
Anti-inflammatoryModerate
AnticancerPromising

Properties

Molecular Formula

C23H28O5

Molecular Weight

384.5 g/mol

IUPAC Name

[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol

InChI

InChI=1S/C23H28O5/c1-13-5-7-17(9-15(13)3)22-25-12-20-21(28-22)19(11-24)26-23(27-20)18-8-6-14(2)16(4)10-18/h5-10,19-24H,11-12H2,1-4H3/t19-,20+,21+,22?,23?/m1/s1

InChI Key

ZOWZWHMCIRRSTI-JNOAPTKYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC(=C(C=C4)C)C)CO)C

Canonical SMILES

CC1=C(C=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC(=C(C=C4)C)C)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.